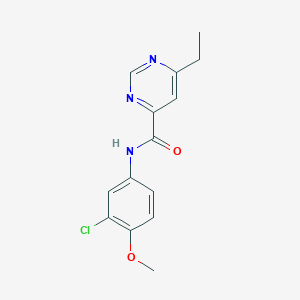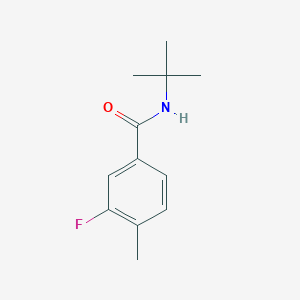![molecular formula C15H17ClN4O B15116125 5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116125.png)
5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects . The structure of this compound includes a pyrimidine ring substituted with a chloro group and a piperazine ring attached to a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-chloropyrimidine with 1-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like chloroform at room temperature . The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways in the body. The compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells, suggesting its anti-inflammatory properties . Additionally, it reduces the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its neuroprotective effects . The compound’s interaction with active residues of ATF4 and NF-kB proteins further supports its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit affinity for alpha1-adrenergic receptors and have been studied for their potential therapeutic applications.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties similar to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C15H17ClN4O |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
5-chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-14-5-3-2-4-13(14)19-6-8-20(9-7-19)15-17-10-12(16)11-18-15/h2-5,10-11H,6-9H2,1H3 |
Clé InChI |
XQCYOAPEWYFQBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B15116044.png)
![3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B15116049.png)
![N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15116063.png)

![1-(4-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116071.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B15116080.png)
![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine](/img/structure/B15116084.png)
![[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
![N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116087.png)
![2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15116091.png)
![5-chloro-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116101.png)
![3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15116133.png)

